5-bromo-N~3~-[2-(5-chloro-1H-indol-3-yl)ethyl]nicotinamide
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Overview
Description
5-bromo-N~3~-[2-(5-chloro-1H-indol-3-yl)ethyl]nicotinamide is a complex organic compound that features both bromine and chlorine substituents on an indole ring, linked to a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N~3~-[2-(5-chloro-1H-indol-3-yl)ethyl]nicotinamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The bromination and chlorination of the indole ring can be achieved using bromine and chlorine reagents, respectively . The final step involves coupling the halogenated indole with nicotinamide under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N~3~-[2-(5-chloro-1H-indol-3-yl)ethyl]nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the indole ring or the nicotinamide moiety.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens .
Scientific Research Applications
5-bromo-N~3~-[2-(5-chloro-1H-indol-3-yl)ethyl]nicotinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-N~3~-[2-(5-chloro-1H-indol-3-yl)ethyl]nicotinamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity . The bromine and chlorine substituents can enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-bromo-N~3~-[2-(5-chloro-1H-indol-3-yl)ethyl]nicotinamide is unique due to the combination of bromine and chlorine substituents on the indole ring, coupled with a nicotinamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler indole or nicotinamide derivatives .
Properties
Molecular Formula |
C16H13BrClN3O |
---|---|
Molecular Weight |
378.6 g/mol |
IUPAC Name |
5-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H13BrClN3O/c17-12-5-11(7-19-9-12)16(22)20-4-3-10-8-21-15-2-1-13(18)6-14(10)15/h1-2,5-9,21H,3-4H2,(H,20,22) |
InChI Key |
KBNNGISVGZNRKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCNC(=O)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
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